Methyl 2-hydroxy-2,3-dimethylbutanoate
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Overview
Description
Methyl 2-hydroxy-2,3-dimethylbutanoate is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid and features a hydroxyl group and two methyl groups attached to the butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via esterification, producing this compound and water as by-products.
Another method involves the use of acetyl chloride and 2,3-dimethylbutanoic acid under an inert atmosphere. The reaction is typically carried out at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The esterification process is scaled up, and the reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2,3-dimethylbutanoate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2,3-dimethylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Methyl 2-oxo-2,3-dimethylbutanoate.
Reduction: 2-Hydroxy-2,3-dimethylbutanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2,3-dimethylbutanoate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3,3-dimethylbutanoate: Similar in structure but with a different arrangement of methyl groups.
Methyl 2-hydroxy-2-methylbutanoate: Lacks one of the methyl groups present in methyl 2-hydroxy-2,3-dimethylbutanoate.
Methyl 3-hydroxy-2-methylbutanoate: The hydroxyl group is positioned differently on the butanoate backbone.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 2-hydroxy-2,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,9)6(8)10-4/h5,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRYMAJZZUPFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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